4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropyl group and a m-tolyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nitric acid in sulfuric acid at low temperature for nitration.
Major Products Formed
Oxidation: Formation of triazole N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of nitro or halogenated triazole derivatives.
Scientific Research Applications
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,3-triazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
4-methyl-1-(m-tolyl)-1H-1,2,3-triazole: Contains a methyl group instead of a cyclopropyl group, which may influence its physical properties and interactions with other molecules.
The presence of the cyclopropyl group in this compound makes it unique, as this group can introduce strain and affect the overall conformation of the molecule, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-cyclopropyl-1-(3-methylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-2-4-11(7-9)15-8-12(13-14-15)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXSNALYFUCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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